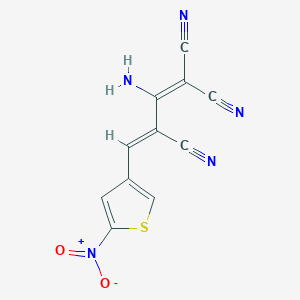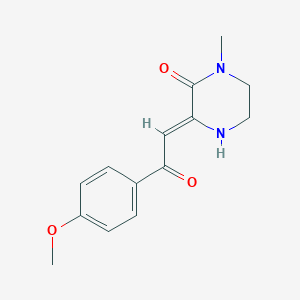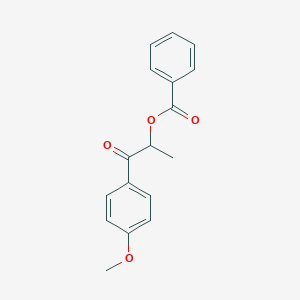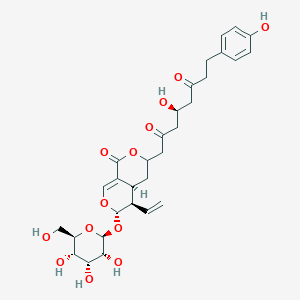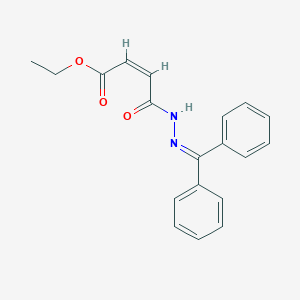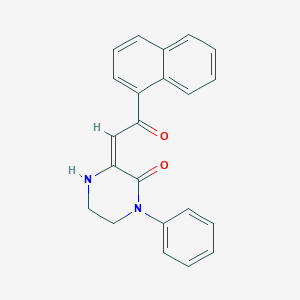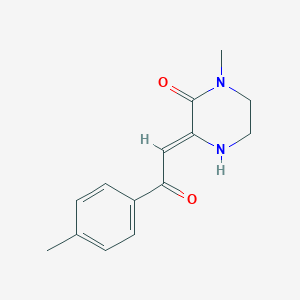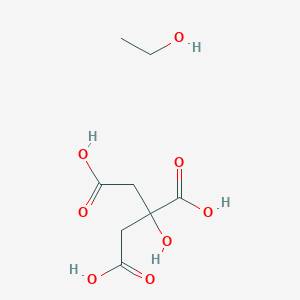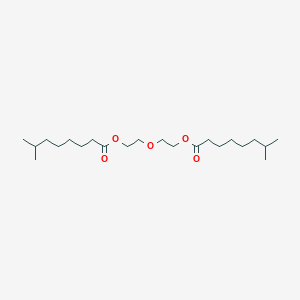
Diethylene glycol diisononanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Diethylene glycol diisononanoate (DGI) is a synthetic compound that belongs to the class of diesters. It is widely used in various industries such as personal care, food packaging, and pharmaceuticals due to its excellent solubility, low volatility, and good lubrication properties.
Applications De Recherche Scientifique
Diethylene glycol diisononanoate has been extensively studied for its potential applications in various fields of science. In the pharmaceutical industry, Diethylene glycol diisononanoate has been used as a solubilizer and emulsifier in drug formulations. It has also been investigated for its potential use as a drug carrier due to its excellent biocompatibility and low toxicity. In the food packaging industry, Diethylene glycol diisononanoate has been used as a plasticizer and lubricant in the production of food packaging materials. Additionally, Diethylene glycol diisononanoate has been studied for its potential use in cosmetics, personal care products, and lubricants due to its excellent lubrication properties.
Mécanisme D'action
Diethylene glycol diisononanoate is a diester that exhibits excellent solubility in both polar and non-polar solvents. It is believed to work by reducing the interfacial tension between two immiscible phases, thereby improving the solubility and stability of the system. Diethylene glycol diisononanoate also exhibits excellent lubrication properties due to its ability to reduce friction between two surfaces.
Biochemical and physiological effects:
Diethylene glycol diisononanoate has been shown to exhibit low toxicity and excellent biocompatibility in various studies. It is rapidly metabolized in the body and excreted through urine. However, long-term exposure to Diethylene glycol diisononanoate may lead to adverse effects such as skin irritation, respiratory problems, and eye irritation. Therefore, it is important to handle Diethylene glycol diisononanoate with care and follow proper safety protocols.
Avantages Et Limitations Des Expériences En Laboratoire
Diethylene glycol diisononanoate exhibits several advantages for use in lab experiments. It is readily available, easy to handle, and exhibits excellent solubility and stability in various solvents. However, Diethylene glycol diisononanoate may not be suitable for certain experiments due to its specific properties. For instance, Diethylene glycol diisononanoate may not be suitable for experiments that require a high degree of polarity or hydrophobicity.
Orientations Futures
The potential applications of Diethylene glycol diisononanoate in various fields of science are vast and promising. Future research should focus on exploring the use of Diethylene glycol diisononanoate in drug delivery systems, as well as investigating its potential use in biodegradable polymers and nanomaterials. Additionally, further studies should be conducted to evaluate the long-term effects of Diethylene glycol diisononanoate on human health and the environment.
Conclusion:
In conclusion, Diethylene glycol diisononanoate is a synthetic compound that exhibits excellent solubility, low volatility, and good lubrication properties. It has been extensively studied for its potential applications in various industries such as pharmaceuticals, food packaging, and cosmetics. Diethylene glycol diisononanoate has been shown to exhibit low toxicity and excellent biocompatibility, making it a promising candidate for use in various applications. However, it is important to handle Diethylene glycol diisononanoate with care and follow proper safety protocols to avoid adverse effects. Future research should focus on exploring the potential applications of Diethylene glycol diisononanoate in various fields of science and evaluating its long-term effects on human health and the environment.
Méthodes De Synthèse
Diethylene glycol diisononanoate can be synthesized through the reaction between diethylene glycol and isononanoic acid in the presence of a catalyst. The reaction is carried out under controlled temperature and pressure to obtain a pure product. The purity of Diethylene glycol diisononanoate is crucial in ensuring its quality and effectiveness in various applications.
Propriétés
Numéro CAS |
190282-37-2 |
|---|---|
Nom du produit |
Diethylene glycol diisononanoate |
Formule moléculaire |
C22H42O5 |
Poids moléculaire |
386.6 g/mol |
Nom IUPAC |
2-[2-(7-methyloctanoyloxy)ethoxy]ethyl 7-methyloctanoate |
InChI |
InChI=1S/C22H42O5/c1-19(2)11-7-5-9-13-21(23)26-17-15-25-16-18-27-22(24)14-10-6-8-12-20(3)4/h19-20H,5-18H2,1-4H3 |
Clé InChI |
FWIUBOWVXREPPL-UHFFFAOYSA-N |
SMILES |
CC(C)CCCCCC(=O)OCCOCCOC(=O)CCCCCC(C)C |
SMILES canonique |
CC(C)CCCCCC(=O)OCCOCCOC(=O)CCCCCC(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



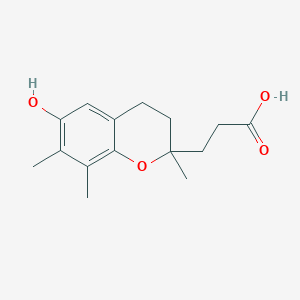
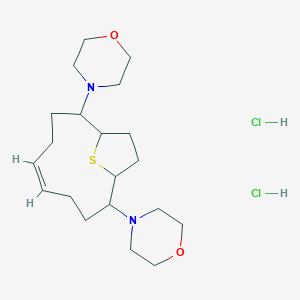
![1-[(3,4-Dichloro-2-methoxyphenyl)sulfonyl]-4-(2-pyridinyl)piperazine](/img/structure/B222923.png)
